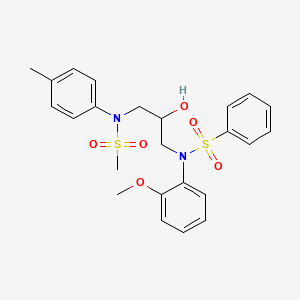![molecular formula C20H18F3N3O5S B2994234 Methyl 2-[(2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzenecarboxylate CAS No. 674806-01-0](/img/structure/B2994234.png)
Methyl 2-[(2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), a sulfanyl group (-SH), an acetyl group (-COCH3), an amino group (-NH2), and a carboxylate ester group (-COOCH3). It also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The cyano group might be introduced through a cyanoacetylation reaction . The sulfanyl group could be introduced through a thiol-ene reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a pyridine ring. The electron-withdrawing nature of the cyano, trifluoromethyl, and carboxylate ester groups would likely have a significant effect on the electronic structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could react with a carboxylic acid to form an amide. The cyano group could undergo hydrolysis to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano, carboxylate ester, and amino groups would likely make the compound polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Methyl 2-[(2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzenecarboxylate is a compound that can be synthesized using various methods. For example, acylation of 2-aminobenzenethiol with methyl chloroformate in pyridine led to the formation of related derivatives (Velikorodov et al., 2011).
Polymer Science
- In polymer science, compounds such as 2-aminobenzenesulfonic acid, which are structurally similar, have been used in the electropreparation and study of polyaniline properties. These studies provide insights into the conductivity and structural properties of conducting polymers (Şahin et al., 2002).
Organic Chemistry Reactions
- Compounds structurally related to this compound have been used in various organic chemistry reactions, such as nucleophilic substitution and cyclization, contributing to the synthesis of new organic compounds with potential applications in medicinal chemistry and material science (Dudová et al., 2002).
Catalytic Applications
- Derivatives of similar compounds have been explored for their catalytic properties, such as in the oxidation of alcohols. These studies are crucial in understanding the mechanisms of catalysis and developing more efficient catalysts for industrial and laboratory use (Hazra et al., 2015).
Carbohydrate Chemistry
- In carbohydrate chemistry, similar compounds are used in the synthesis of methyl 2-amino-2-deoxy-α-D-Glucopyranoside sulfates, highlighting their importance in the field of glycoscience and the development of new carbohydrate-based materials (Leder, 1988).
Environmental Chemistry
- In environmental chemistry, structurally related compounds like triflusulfuron methyl have been studied for their degradation and metabolism in various environments, providing valuable information for the assessment of environmental impact and safety of chemical compounds (Dietrich et al., 1995).
Wirkmechanismus
The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on its specific biological target. If it’s intended for use as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction .
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, future research might focus on improving its efficacy or reducing its side effects. If it’s a chemical reagent, future research might focus on finding new reactions that it can catalyze .
Eigenschaften
IUPAC Name |
methyl 2-[[2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O5S/c1-10-5-13(20(21,22)23)12(8-24)18(25-10)32-9-17(27)26-14-7-16(30-3)15(29-2)6-11(14)19(28)31-4/h5-7H,9H2,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUDQMHYKABHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2994156.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2994157.png)

![6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B2994160.png)
![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2994161.png)


![Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2994164.png)

methyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2994169.png)


![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)
